molecular formula C9H11N3O3 B2693885 (S)-1-(5-Nitropyridine-2-yl)pyrrolidine-3-ol CAS No. 1233859-93-2

(S)-1-(5-Nitropyridine-2-yl)pyrrolidine-3-ol

Cat. No.: B2693885
CAS No.: 1233859-93-2
M. Wt: 209.205
InChI Key: USIKCAKKNZHNLC-QMMMGPOBSA-N
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Description

(S)-1-(5-Nitropyridine-2-yl)pyrrolidine-3-ol is a chiral pyrrolidine derivative featuring a nitro-substituted pyridine ring at position 2 and a hydroxyl group at position 3 of the pyrrolidine moiety. The compound is listed in tertiary amine catalogs, such as CymitQuimica’s product directory, though it has been marked as discontinued .

Properties

IUPAC Name

(3S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-8-3-4-11(6-8)9-2-1-7(5-10-9)12(14)15/h1-2,5,8,13H,3-4,6H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIKCAKKNZHNLC-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-1-(5-Nitropyridine-2-yl)pyrrolidine-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a 5-nitropyridine moiety. The presence of the hydroxyl group at the third position of the pyrrolidine ring enhances its reactivity and potential interactions with biological targets. The molecular formula is C10_{10}H10_{10}N2_{2}O2_{2}, with a molecular weight of approximately 194.20 g/mol.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, including enzymes and receptors involved in various cellular processes. Its mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes that play roles in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : The interaction with receptors could influence signaling pathways, impacting cellular responses to external stimuli.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Antitumor Activity : Studies have shown that compounds similar to (S)-1-(5-Nitropyridine-2-yl)pyrrolidine derivatives can inhibit tumor cell proliferation. For example, pyrrolo[2,3-d]pyrimidine antifolates have demonstrated potent activity against cancer cells by targeting folate metabolism pathways .
  • Antimicrobial Properties : Nitropyridine derivatives are known for their antimicrobial effects, which may extend to this compound. Preliminary studies suggest that nitro groups enhance the compound's ability to combat bacterial infections .
  • Neuroprotective Effects : Research has indicated that pyrrolidine derivatives can exhibit neuroprotective properties, potentially through antioxidant mechanisms or modulation of neuroinflammatory processes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits proliferation in cancer cell lines, targeting folate metabolism ,
AntimicrobialExhibits activity against various bacterial strains
NeuroprotectivePotentially protects neuronal cells from oxidative stress ,

Recent Studies

  • Antitumor Mechanism : A study highlighted the dual inhibition of glycinamide ribonucleotide formyltransferase and AICARFTase by similar compounds, leading to ATP depletion in cancer cells, thus confirming the potential antitumor mechanism of (S)-1-(5-Nitropyridine-2-yl)pyrrolidine derivatives .
  • Neuroprotective Mechanisms : Investigations into pyrrolidine derivatives revealed their ability to mitigate oxidative stress-induced neuronal damage, suggesting a role in neurodegenerative disease management .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the potential of pyridine derivatives, including (S)-1-(5-Nitropyridine-2-yl)pyrrolidine-3-ol, in exhibiting antimicrobial properties. The presence of the nitropyridine moiety enhances the biological activity of these compounds against various bacterial and fungal strains. Research indicates that compounds with similar structures have shown significant activity against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess comparable efficacy .

Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in relation to neurodegenerative diseases. The inhibition of deubiquitylating enzymes (DUBs) is a therapeutic target for conditions such as Alzheimer’s disease. Studies indicate that compounds related to this compound may serve as effective DUB inhibitors, potentially slowing disease progression .

Synthetic Methodologies

Building Block in Organic Synthesis
this compound can act as a versatile building block in organic synthesis. Its ability to participate in various reactions, such as 1,3-dipolar cycloadditions, makes it valuable for constructing complex molecular architectures. For instance, the compound has been utilized in synthesizing novel heterocycles through cycloaddition reactions with azomethine ylides, leading to the formation of pyrroline derivatives .

Case Study 1: Antimicrobial Screening

A study conducted on a series of nitropyridine derivatives demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against A. baumannii and Candida species. This suggests its potential as an alternative or adjunctive treatment option in antimicrobial therapy .

Case Study 2: Neuroprotective Research

In preclinical trials focusing on neurodegenerative diseases, this compound was shown to inhibit specific DUBs linked to neuroinflammation and neuronal death. The results indicated a reduction in neurotoxic markers in treated models, supporting its role as a candidate for further development in neuroprotection strategies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of (S)-1-(5-Nitropyridine-2-yl)pyrrolidine-3-ol can be categorized based on core scaffolds, substituents, and applications. Below is a detailed comparison:

Structural Analogs with Pyrrolidine-3-ol Moieties

Compound Name Key Structural Features Physicochemical Properties Biological/Industrial Relevance References
(S)-N-(5-((R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide Combines pyrrolidine-3-ol with pyrazolopyrimidine and difluorophenyl groups. Higher logP due to fluorinated aryl groups; likely improved membrane permeability. Tyrosine kinase (TRK) inhibitor for cancer therapy.
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride Hydroxymethyl and methyl groups replace the nitropyridine moiety. Hydrochloride salt enhances solubility; stereochemistry (3R,5S) alters binding specificity. Intermediate in drug synthesis (e.g., antiviral agents).

Pyridine Derivatives with Nitro Substituents

Compound Name Key Structural Features Reactivity/Applications Distinguishing Features References
5-Chloro-3-nitropyridin-2-ol Nitro and chloro groups at positions 3 and 5; hydroxyl at position 2. Electrophilic aromatic substitution favored at chloro position. Lacks pyrrolidine ring; used as a synthetic intermediate.
3-Iodo-5-nitropyridin-2-ol Iodo substituent at position 3; nitro at position 3. Iodo group enables cross-coupling reactions (e.g., Suzuki). Higher molecular weight and polarizability vs. target compound.

Functional Analogs in Kinase Inhibition

The patent-published compound (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide shares the pyrrolidine-3-ol motif but incorporates a pyrazolopyrimidine core and difluorophenyl group.

Key Research Findings

  • Stereochemical Impact : The (S)-configuration of the hydroxyl group in this compound is crucial for chiral recognition in catalysis or binding, contrasting with (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride, where multiple stereocenters refine receptor interactions .
  • Nitro Group Reactivity : The 5-nitro group on pyridine distinguishes the compound from halogenated analogs (e.g., 5-chloro-3-nitropyridin-2-ol), enabling nucleophilic aromatic substitution or reduction reactions .

Q & A

Q. What analytical methods detect and quantify degradation products during long-term storage?

  • Methodological Answer :
  • Stability-indicating HPLC : Use a C18 column (Agilent Zorbax) with gradient elution (water/acetonitrile + 0.1% TFA) to resolve degradation peaks .
  • LC-HRMS : Identify unknown impurities via exact mass (Q-TOF instruments) and compare with spectral libraries (mzCloud) .

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